6-Methylmercaptopurine Riboside-d3
描述
Theoretical Framework of Stable Isotopes in Metabolic Tracing
The core principle of stable isotope tracing lies in the ability to distinguish between the labeled tracer and the naturally abundant, unlabeled molecules. bitesizebio.com This distinction is made possible by the mass difference between isotopes, which is detectable by mass spectrometry. nih.gov When a stable isotope-labeled substrate is introduced into a biological system, it enters the metabolic network and is converted into various downstream products. nih.govspringernature.com By analyzing the mass distribution of these metabolites over time, researchers can map the flow of atoms through different pathways. nih.govspringernature.com
This method, often referred to as metabolic flux analysis, provides a dynamic view of cellular processes, a significant advantage over traditional metabolomics which only offers a static snapshot. bitesizebio.comnih.gov It allows for the quantification of the rate at which metabolites are produced and consumed, revealing the activity of various metabolic pathways under different conditions. numberanalytics.comcreative-proteomics.com This information is crucial for understanding how cells adapt to genetic changes or external stimuli. nih.govresearchgate.net For instance, by comparing the metabolism of labeled substrates in healthy versus diseased states, scientists can identify dysregulated pathways and potential targets for therapeutic intervention. nih.gov
Fundamental Biochemical Pathways of Thiopurine Nucleosides
Thiopurines, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are a class of drugs that require intracellular activation to exert their effects. nih.gov A central enzyme in their metabolism is thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of these compounds. wikipedia.orgmedlineplus.gov This process is a critical inactivation step that competes with the activation pathways. nih.gov
The metabolic activation of 6-MP begins with its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1). nih.govpharmgkb.org TIMP can then follow several routes. It can be methylated by TPMT to form methylthioinosine monophosphate (meTIMP), which inhibits the de novo synthesis of purines. nih.govpharmgkb.org Alternatively, TIMP can be converted through a series of enzymatic steps into thioguanine nucleotides (TGNs). nih.govpharmgkb.org These TGNs, particularly thioguanosine triphosphate (TGTP) and deoxy-thioguanosine triphosphate (dGTP), are the primary active metabolites. nih.gov Their incorporation into RNA and DNA leads to cytotoxicity and apoptosis, which is the intended therapeutic effect in certain diseases. nih.govpharmgkb.org
The activity of the TPMT enzyme is highly variable among individuals due to genetic polymorphisms. stjude.orgnih.gov Individuals with low or absent TPMT activity are at a higher risk of toxicity from standard doses of thiopurines because more of the drug is shunted towards the production of active TGNs. medlineplus.govmayocliniclabs.com Conversely, individuals with high TPMT activity may not achieve therapeutic levels of the active metabolites. mayocliniclabs.com
Strategic Applications of Deuterated Compounds in Contemporary Biochemical Investigations
The substitution of hydrogen with its stable isotope, deuterium (B1214612) (²H), has become a valuable strategy in biochemical and pharmaceutical research. scielo.org.mxresearchgate.net One of the most significant applications of deuteration is to alter the metabolic rate of a compound. isowater.comacs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slowed down. nih.govnih.gov
In drug development, this effect is exploited to slow down the metabolic breakdown of a drug by enzymes like cytochrome P450. acs.orgnih.gov By strategically replacing hydrogens at sites of metabolic oxidation with deuterium, the drug's residence time in the body can be prolonged, potentially leading to improved efficacy and a more favorable dosing regimen. scielo.org.mxacs.org
Beyond altering metabolic stability, deuterated compounds are extensively used as internal standards in quantitative analysis by mass spectrometry. scielo.org.mxprinceton.edu Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a biological sample in a known amount. This allows for precise quantification of the non-deuterated compound by correcting for any loss that may occur during sample preparation and analysis. nih.gov
Overview of the Research Landscape for 6-Methylmercaptopurine (B131649) Riboside-d3
6-Methylmercaptopurine Riboside-d3 is the deuterated form of 6-Methylmercaptopurine Riboside, a metabolite of the thiopurine drug 6-mercaptopurine. scbt.comclearsynth.com The "-d3" designation indicates that three hydrogen atoms in the methyl group have been replaced with deuterium. caymanchem.com
The primary application of this compound in the research landscape is as an internal standard for the quantification of its non-deuterated counterpart, 6-Methylmercaptopurine Riboside (6-MMPR), and other related thiopurine metabolites in biological samples. scbt.comcaymanchem.com Accurate measurement of thiopurine metabolites is crucial for therapeutic drug monitoring to optimize treatment efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard like this compound is essential for the precision and accuracy of analytical methods such as liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
Research involving this compound is typically focused on pharmacokinetics and metabolism studies of thiopurine drugs. mayocliniclabs.com By enabling precise quantification, this compound helps researchers and clinicians understand the inter-individual variability in drug metabolism, particularly in relation to the genetic polymorphisms of enzymes like TPMT. researchgate.netnaspghan.org
属性
分子式 |
C₁₁H₁₁D₃N₄O₄S |
|---|---|
分子量 |
301.34 |
同义词 |
6-(Methylmercapto)-9-(β-D-ribofuranosyl)purine-d3; 6-(Methylmercapto)purine Ribonucleoside-d3; 6-(Methylthio)-9-β-D-ribofuranosyl-9H-purine-d3; 6-(Methylthio)-9-β-D-ribofuranosylpurine-d3; 6-(Methylthio)purine ribonucleoside-d3; 6-MMPR-d3; 6-Methylme |
产品来源 |
United States |
Synthetic Methodologies for 6 Methylmercaptopurine Riboside D3
Deuterium (B1214612) Labeling Strategies for Nucleosides and Analogs
The introduction of deuterium into nucleosides and their analogs can be achieved through various chemical and enzymatic methods. nih.gov The choice of strategy depends on the desired position of the label, the required level of isotopic enrichment, and the stability of the target molecule under reaction conditions.
Chemical Synthesis from Labeled Precursors: A common and direct approach involves the use of starting materials already enriched with deuterium. acs.orgnih.gov For labeling the methyl group of 6-Methylmercaptopurine (B131649) Riboside-d3, a deuterated methylating agent such as methyl-d3 iodide (CD3I) is typically used in the final steps of the synthesis. caymanchem.com Alternatively, labeling the ribose sugar moiety can be accomplished by starting with a commercially available deuterated D-ribose. nih.gov
H-D Exchange Reactions: Catalytic hydrogen-deuterium (H-D) exchange reactions offer a powerful method for incorporating deuterium into specific positions of a pre-formed molecule. clockss.org For purine (B94841) nucleosides, systems like Palladium on carbon (Pd/C) in the presence of deuterium oxide (D2O) and H2 gas can facilitate deuterium exchange at the C2 and C8 positions of the purine ring under neutral conditions. clockss.org While this method is highly effective for base-moiety labeling, it is not suitable for creating the methyl-d3 group.
Enzymatic Synthesis: Biocatalytic methods provide high selectivity for labeling specific positions under mild conditions. nih.gov Enzymes from the pentose-phosphate pathway can be used to convert deuterated glucose into labeled ribose, which is then converted into nucleoside triphosphates (NTPs). nih.gov While powerful for labeling the ribose or base core from fundamental building blocks, this is less direct for methyl group deuteration, which is typically achieved via a subsequent chemical methylation step. nih.gov
| Labeling Strategy | Description | Typical Application | Key Advantage |
| Chemical Synthesis | Utilizes isotopically labeled starting materials (e.g., CD3I, deuterated ribose) in a conventional synthetic route. acs.orgnih.govcaymanchem.com | Labeling of specific, non-exchangeable positions. | High and predictable isotopic incorporation at the desired site. |
| H-D Exchange | Employs a catalyst (e.g., Pd/C) to exchange protons for deuterons from a deuterium source like D2O. clockss.orgacs.org | Labeling of specific C-H bonds on the heterocyclic base. clockss.org | Can be performed on the fully formed nucleoside. |
| Enzymatic Synthesis | Uses enzymes to build labeled nucleosides from simple deuterated precursors like labeled glucose. nih.govscienceopen.com | Stereospecific labeling of the ribose ring or synthesis of the core nucleoside. scienceopen.comru.nl | High regio- and stereoselectivity under mild, aqueous conditions. |
Precursor Compound Derivatization and Reaction Pathways
The most direct pathway to 6-Methylmercaptopurine Riboside-d3 involves the S-methylation of its precursor, 6-mercaptopurine (B1684380) riboside (Thioinosine).
The key reaction is the nucleophilic substitution where the sulfur atom of 6-mercaptopurine riboside attacks the deuterated methyl group of an electrophilic methyl-d3 source.
Precursor Synthesis: The starting material, 6-mercaptopurine riboside, can be synthesized enzymatically or through chemical coupling of a protected ribose derivative with 6-mercaptopurine. nih.gov
Deprotonation: The thiol group (-SH) of 6-mercaptopurine riboside is weakly acidic and is typically deprotonated with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the more nucleophilic thiolate anion.
Methylation: The resulting thiolate is then reacted with a deuterated methylating agent. Methyl-d3 iodide (CD3I) is a common and efficient reagent for this purpose. The thiolate anion displaces the iodide ion in an SN2 reaction to form the final product, this compound. caymanchem.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution. mdpi.com
Reaction Pathway: C11H14N4O4S (6-mercaptopurine riboside) + Base → [C11H13N4O4S]⁻ (Thiolate anion) [C11H13N4O4S]⁻ + CD3I → C11H11D3N4O4S (this compound) + I⁻
Advanced Purification and Isolation Techniques for Deuterated Products
After synthesis, the reaction mixture contains the desired deuterated product, unreacted starting materials, non-deuterated or partially deuterated byproducts, and salts. A robust purification strategy is essential to isolate this compound with high chemical and isotopic purity. nih.govnih.gov
Column Chromatography: Silica gel column chromatography is a fundamental technique for separating the product from less polar impurities. The polarity of the nucleoside can be modulated by the choice of mobile phase, typically a mixture of a chlorinated solvent or ethyl acetate (B1210297) with an alcohol like methanol. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. nih.govnih.gov
Reversed-Phase HPLC (RP-HPLC): This is highly effective for separating nucleoside analogs. A C18 column is commonly used with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. scienceopen.com
Ion-Exchange Chromatography: This method can be used to separate charged species and is particularly useful for purifying nucleotide precursors if an enzymatic route is employed. scienceopen.comgoogle.com
Crystallization: If the final product is a stable solid, crystallization from a suitable solvent system can be an effective final step to achieve high purity and remove trace impurities. nih.gov
| Purification Technique | Principle of Separation | Application for Deuterated Nucleosides |
| Column Chromatography | Adsorption based on polarity. nih.gov | Initial cleanup to remove major impurities and unreacted reagents. |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity. scienceopen.com | High-resolution separation of the target deuterated compound from closely related analogs and starting material. |
| Ion-Exchange Chromatography | Electrostatic interaction with charged resin. scienceopen.comgoogle.com | Primarily used for purifying charged precursors like nucleoside monophosphates. |
| Crystallization | Differential solubility. nih.gov | Final purification step to obtain a highly pure, crystalline solid product. |
Verification of Isotopic Enrichment and Regioselectivity
Confirming the successful synthesis requires analytical techniques that can verify the molecular structure, the percentage of deuterium incorporation (isotopic enrichment), and the specific location of the deuterium atoms (regioselectivity). rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the primary tool for determining isotopic enrichment. rsc.orgrsc.org By comparing the mass of the unlabeled compound (6-Methylmercaptopurine Riboside) with the deuterated product, the incorporation of three deuterium atoms is confirmed by a mass shift of approximately 3.018 Da (3 x mass of D - 3 x mass of H). The relative intensities of the ion clusters for the d0, d1, d2, and d3 species allow for the calculation of the percentage of isotopic enrichment. isotope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the precise location of the deuterium labels. nih.govnih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet peak corresponding to the S-CH3 protons in the unlabeled compound will be absent or significantly diminished. units.it This provides strong evidence that deuteration has occurred at the methyl group.
²H NMR (Deuterium NMR): A ²H NMR experiment will show a signal at the chemical shift corresponding to the methyl group, directly confirming the presence and location of the deuterium atoms.
¹³C NMR (Carbon NMR): The carbon signal of the deuterated methyl group (CD3) will appear as a multiplet due to C-D coupling, and its resonance may be shifted slightly upfield compared to the non-deuterated CH3 group.
These techniques, used in combination, provide unambiguous confirmation of the product's identity, purity, and isotopic labeling profile. rsc.org
Advanced Analytical Characterization for Research Applications
High-Resolution Mass Spectrometry-Based Characterization (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of thiopurine metabolites and their deuterated analogs. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition and for distinguishing between isotopologs. nih.gov
For 6-MMPR-d3, the expected protonated molecule [M+H]⁺ would have a specific mass-to-charge ratio (m/z) that is approximately 3 Da higher than its non-deuterated counterpart due to the three deuterium (B1214612) atoms. scbt.comlgcstandards.com LC-MS/MS methods often utilize electrospray ionization (ESI) in positive mode for the detection of 6-methylmercaptopurine (B131649) and its derivatives. nih.govui.ac.id The fragmentation pattern (MS/MS spectrum) is also a key identifier. For instance, the fragmentation of 6-methylmercaptopurine often yields a characteristic product ion corresponding to the purine (B94841) base. nih.govui.ac.id
A typical UPLC-MS/MS method for related compounds might use a C18 column with a gradient elution of formic acid in water and acetonitrile (B52724)/methanol, achieving run times of around 5 minutes. nih.gov The use of a deuterated internal standard like 6-MMPR-d3 is standard practice in clinical and research labs to ensure accurate quantification of thiopurine metabolites in biological matrices. frontiersin.org
Table 1: Mass Spectrometric Parameters for Thiopurine Metabolite Analysis
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| 6-Mercaptopurine (B1684380) (6-MP) | ESI+ | 153.09 | 119.09 | nih.govui.ac.id |
| 6-Methylmercaptopurine (6-MMP) | ESI+ | 167.17 | 126.03 | nih.govui.ac.id |
| 6-MMPR-d3 (Expected) | ESI+ | ~302.1 | - | scbt.comlgcstandards.com |
Data is illustrative of typical analytical methods for related compounds.
Nuclear Magnetic Resonance Spectroscopy for Deuteration Site Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of molecular structure and for verifying the site of isotopic labeling.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of 6-MMPR-d3, the signal corresponding to the methyl protons would be significantly diminished or absent, confirming the successful deuteration at the methyl group. The remaining proton signals from the ribose and purine rings can be compared to the spectrum of the unlabeled compound to ensure the integrity of the rest of the molecule. researchgate.net
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework. While ¹³C chemical shifts are not drastically affected by adjacent deuterium atoms, subtle isotope effects can be observed. The carbon attached to the deuterated methyl group will show a characteristic multiplet due to C-D coupling and a slight upfield shift. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum would definitively confirm the presence of deuterium and its chemical environment, corresponding to the methyl group. sigmaaldrich.com This provides a direct assessment of the isotopic enrichment. sigmaaldrich.com
Table 2: Representative NMR Data for Related Purine Structures
| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Notes | Reference |
|---|---|---|---|---|
| ¹H | Purine Ring Proton | ~8.20 | For the C-H on the imidazole (B134444) ring of a 6-methylmercaptopurine derivative. | researchgate.net |
| ¹H | Methyl Protons | ~2.3 | For the S-CH₃ group of a 6-methylmercaptopurine derivative. | researchgate.net |
| ¹³C | Ribose Carbons | 60-90 | General range for ribofuranose carbons. | |
| ¹³C | Purine Ring Carbons | 115-160 | General range for purine ring carbons. |
This table provides general, expected chemical shift ranges based on similar compounds.
Advanced Chromatographic Methods for Purity Determination and Isotopic Integrity
Advanced chromatographic techniques are essential for assessing both the chemical and isotopic purity of 6-MMPR-d3.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for the analysis of thiopurines and their metabolites. nih.govmdpi.com A C18 stationary phase is commonly used, and the method can separate 6-mercaptopurine, 6-mercaptopurine riboside, and other related compounds. nih.govnih.gov For 6-MMPR-d3, HPLC is used to determine its chemical purity, ensuring it is free from starting materials, non-deuterated species, or other synthesis-related impurities. lgcstandards.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) to provide higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.goviaea.org This is particularly advantageous when coupled with mass spectrometry (UPLC-MS/MS) for resolving complex mixtures and accurately quantifying low-level analytes. nih.govnih.gov UPLC can also be used to assess isotopic purity by separating the deuterated compound from any residual non-deuterated (d0) material, which can then be quantified by MS. nih.govresearchgate.net
Isotopic Integrity: The isotopic integrity refers to the percentage of the compound that is deuterated to the desired level (d3). This is typically determined by mass spectrometry, where the relative abundances of the d0, d1, d2, and d3 isotopologs are measured. nih.govresearchgate.net High isotopic purity is crucial for its use as an internal standard to avoid interference with the quantification of the endogenous, non-labeled analyte.
Spectroscopic Techniques for Structural Elucidation of Labelled Species
In addition to NMR and MS, other spectroscopic techniques contribute to the structural confirmation of 6-MMPR-d3.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Thiopurine analogs exhibit characteristic UV absorption maxima. nih.gov For instance, compounds like 6-thioguanosine (B559654) and 6-mercaptopurine show absorption in the 330-340 nm range. nih.gov The UV spectrum of 6-MMPR-d3 would be expected to be nearly identical to its non-deuterated counterpart, as the electronic transitions responsible for UV absorption are generally not affected by deuteration of a methyl group. This technique can confirm the presence of the purine chromophore.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. The spectrum of 6-MMPR-d3 would show characteristic absorptions for O-H (from the ribose), N-H, C-N, and C-S bonds. The key difference compared to the unlabeled compound would be the presence of C-D stretching and bending vibrations, which occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. This can serve as another point of confirmation for successful deuteration.
Table 3: Summary of Compound Names
| Compound Name | Abbreviation |
|---|---|
| 6-Methylmercaptopurine Riboside-d3 | 6-MMPR-d3 |
| 6-Methylmercaptopurine Riboside | 6-MMPR |
| 6-Mercaptopurine | 6-MP |
| Azathioprine | AZA |
| 6-Thioguanosine | - |
Applications in Biochemical Pathway Elucidation
Quantitative Bioanalytical Methodologies: Role as an Internal Standard in Metabolomics
The accurate measurement of thiopurine metabolites in biological samples is a cornerstone of personalized medicine in fields such as oncology and gastroenterology. annlabmed.org 6-Methylmercaptopurine (B131649) Riboside-d3 serves as an ideal internal standard in mass spectrometry-based assays, ensuring the precision and reliability of these measurements. caymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying thiopurine metabolites due to its high sensitivity and specificity. annlabmed.orgnih.govresearchgate.net In these assays, 6-Methylmercaptopurine Riboside-d3 is added to patient samples, such as red blood cells (RBCs), at a known concentration. annlabmed.org Because it is chemically identical to its non-deuterated counterpart, 6-methylmercaptopurine riboside (6-MMPR), but has a different mass due to the deuterium (B1214612) atoms, it co-elutes during chromatography but is distinguished by the mass spectrometer. caymanchem.com This allows for the correction of any variability in sample preparation and instrument response, leading to highly accurate quantification of the target analytes. nih.gov
Numerous studies have detailed the development and validation of LC-MS/MS methods for thiopurine metabolites, including 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN). annlabmed.organnlabmed.org These methods often involve the hydrolysis of the nucleotide metabolites to their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), prior to analysis. nih.gov The use of stable isotope-labeled internal standards like 6-MMP-d3 is a common feature of these validated assays. annlabmed.orgfrontiersin.org
Table 1: Performance Parameters of a Validated LC-MS/MS Method for Thiopurine Metabolites
| Parameter | 6-TGN | 6-MMPN |
|---|---|---|
| Linearity Range (µmol/L) | 0.1–10 | 0.5–100 |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 0.1 | 0.5 |
| Mean Extraction Recovery (%) | 71.0 - 75.0 | 96.4 - 102.2 |
| Inter-day Precision (CV%) | <10 | <10 |
| Accuracy (%) | 95-105 | 95-105 |
Data compiled from representative LC-MS/MS validation studies. annlabmed.orgmdpi.com
The quantification of thiopurine metabolites in complex biological matrices such as red blood cells presents several challenges. These include potential matrix effects, where other components in the sample can interfere with the ionization of the target analytes, and the inherent instability of the metabolites. nih.govmdpi.com The use of a stable isotope-labeled internal standard like this compound is crucial to mitigate these issues. nih.gov
Key methodological considerations include:
Sample Preparation: Proper sample handling and preparation are critical for accurate results. This often involves the separation and washing of red blood cells to remove plasma components that could cause interference. nih.gov Some methods utilize automated cell washers to improve efficiency and reduce variability. nih.gov
Hydrolysis: Since the active metabolites are nucleotides, a hydrolysis step is often required to release the purine (B94841) bases for analysis. Optimization of hydrolysis conditions, such as temperature and duration, is essential to ensure complete conversion without degradation. nih.gov
Chromatographic Separation: Efficient chromatographic separation is necessary to resolve the analytes from other matrix components and prevent ion suppression. nih.gov
Stability: The stability of thiopurine metabolites under various storage conditions must be thoroughly evaluated to ensure sample integrity. annlabmed.organnlabmed.org Studies have shown that while metabolites in processed RBC samples are relatively stable, prolonged storage at certain temperatures can lead to degradation. annlabmed.org
Isotopic Tracing Methodologies for Thiopurine Metabolites
Stable isotope-labeled compounds like this compound are powerful tools for metabolic flux analysis, allowing researchers to trace the movement of atoms through metabolic pathways. nih.govnih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone. nih.gov
By introducing a labeled substrate into a biological system, researchers can track the appearance of the label in downstream metabolites. This allows for the quantification of the rates of metabolic reactions, known as metabolic fluxes. nih.govaiche.org While direct studies using this compound for flux analysis are not extensively documented in the reviewed literature, the principles of isotopic tracing are well-established. For example, using 13C-labeled glucose, researchers can trace the carbon atoms through glycolysis and the pentose (B10789219) phosphate (B84403) pathway into nucleotides. nih.govnih.gov A similar approach with labeled thiopurines could provide invaluable insights into the rates of their activation and inactivation pathways.
Thiopurine drugs are incorporated into the body's natural purine metabolic pathways. youtube.com Isotopic tracing can be used to investigate how the introduction of these drugs alters the normal flow of metabolites. For instance, it could be used to determine the extent to which thiopurines are shunted towards catabolism versus incorporation into nucleic acids. Recent studies have utilized stable isotope analysis to highlight the significance of the purine salvage pathway in human brain cells, demonstrating its efficiency in ATP synthesis. nih.govnih.gov This type of methodology could be applied to understand how thiopurines compete with endogenous purines and influence these salvage pathways.
Enzyme Kinetics and Mechanistic Studies
Deuterated compounds are frequently used in enzyme kinetics studies to probe reaction mechanisms. The substitution of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction if the bond to that atom is broken in the rate-determining step, an effect known as the kinetic isotope effect (KIE). nih.govnih.gov
While specific studies detailing the use of this compound in kinetic studies of enzymes like thiopurine S-methyltransferase (TPMT) were not found in the initial search, the principle is highly applicable. TPMT is a key enzyme that catalyzes the S-methylation of thiopurines, an inactivation pathway. nih.gov By comparing the rate of methylation of 6-mercaptopurine (B1684380) with a deuterated version, researchers could determine if the C-H bond cleavage of the methyl donor (S-adenosylmethionine) is rate-limiting. Such studies, which have been performed on other enzyme systems, provide fundamental insights into the catalytic mechanism. nih.govnih.gov
Investigations of Enzyme Substrate Specificity and Inhibition Profiles with Thiopurine S-Methyltransferase (TPMT)
Thiopurine S-methyltransferase (TPMT) is a key enzyme responsible for the methylation and inactivation of thiopurine drugs. nih.gov The substrate specificity and inhibition kinetics of TPMT are of significant clinical interest. While direct studies using 6-MMPR-d3 are primarily for quantification, the broader context of TPMT's interaction with thiopurines is well-established. For instance, TPMT catalyzes the S-methylation of 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). nih.gov Studies comparing these two substrates have shown that TPMT activity is, on average, 34% lower with 6-MP as the substrate compared to 6-TG. nih.gov
The use of isotopically labeled compounds like 6-MMPR-d3 is crucial for accurately determining kinetic parameters such as Km and Vmax in enzyme assays. By serving as an internal standard, it allows for precise measurement of the formation of methylated products, thereby providing a clear picture of substrate preference and enzyme efficiency.
Interaction with Other Purine Salvage and De Novo Synthesis Enzymes
The metabolic activation and effects of thiopurines extend beyond TPMT to involve enzymes of the purine salvage and de novo synthesis pathways. 6-MMPR itself has been shown to inhibit de novo purine synthesis, a critical pathway for the production of nucleotides. nih.gov This inhibition is thought to occur through a pseudofeedback mechanism on phosphoribosyl pyrophosphate amidotransferase. nih.gov Furthermore, 6-MMPR can be metabolized to its monophosphate form, which can then interfere with various enzymatic steps. The use of 6-MMPR-d3 in conjunction with advanced analytical techniques enables researchers to trace the metabolic fate of 6-MMPR and identify its interactions with enzymes such as inosine-5′-monophosphate dehydrogenase, which is involved in the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP). sigmaaldrich.comyoutube.com
Stereochemical Course of Enzymatic Reactions
Cellular and Subcellular Pharmacometabolomic Investigations
The study of how cells process and are affected by drugs is fundamental to understanding their efficacy and toxicity. 6-MMPR-d3 plays a supportive but crucial role in these investigations by enabling accurate quantification of key metabolites.
Uptake, Distribution, and Intracellular Accumulation in Isolated Cell Lines
The entry of thiopurine analogs into cells is a critical determinant of their pharmacological activity. Studies on the parent compound, 6-mercaptopurine, have shown that its intracellular accumulation is a carrier-mediated process, not simple diffusion, and varies significantly among different cell lines. nih.gov This transport is temperature-dependent, being active at 37°C but absent at 0°C. nih.gov The use of 6-MMPR-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for the precise measurement of intracellular concentrations of 6-MMPR and other metabolites over time. This data is essential for constructing accurate models of drug uptake and distribution within cells. For example, studies with 6-MP have shown a notable increase in intracellular accumulation at 15 minutes, with continued increases over a 120-minute period. nih.gov
Nucleotide Formation and Interconversion Dynamics in Cellular Models
Once inside the cell, thiopurine analogs are converted into their nucleotide forms, which are the active cytotoxic agents. The dynamics of this nucleotide formation and interconversion are complex and central to the drug's mechanism of action. 6-mercaptopurine is converted to thioguanine nucleotides (TGNs) and methylthioinosine monophosphate (MeTIMP). nih.gov The balance between these metabolic pathways influences both the therapeutic and toxic effects of the drug. High levels of 6-methylmercaptopurine (6-MMP) have been associated with therapeutic resistance. caymanchem.com By using 6-MMPR-d3 as a standard, researchers can accurately quantify the levels of 6-MMPR and its downstream metabolites, such as the corresponding nucleotides, within cellular models. This allows for a detailed understanding of the rates of formation and interconversion, and how these are influenced by genetic factors, such as TPMT activity, and by other drugs.
Impact on Cellular Purine Biosynthesis and Metabolism
Thiopurine analogs exert a significant impact on cellular purine biosynthesis. As mentioned, 6-MMPR can inhibit de novo purine synthesis. nih.gov The accumulation of thiopurine metabolites, such as MeTIMP, can lead to a reduction in the intracellular pools of normal purine nucleotides, which are essential for DNA and RNA synthesis. nih.gov This inhibition of de novo purine synthesis is a key component of the cytotoxic effects of these drugs. nih.gov The precise measurement of changes in the levels of endogenous purine metabolites, facilitated by the use of internal standards like 6-MMPR-d3, is critical for quantifying the extent of this inhibition and its downstream consequences on cellular function.
Preclinical In Vivo Pharmacometabolomic Characterization
The use of stable isotope-labeled compounds like this compound is pivotal in preclinical pharmacometabolomics. These studies, conducted in animal models, are essential for understanding the metabolic journey of a drug or its metabolites within a living organism. The deuterium label (d3) on the methyl group of 6-MMPR-d3 allows researchers to distinguish it from its endogenous, non-labeled counterparts, providing a clear and unambiguous signal in analytical assays.
Isotopic Tracer Studies of Absorption, Distribution, Metabolism, and Excretion in Animal Models
Isotopic tracer studies are the gold standard for delineating the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. While specific, published ADME studies utilizing this compound as a tracer in animal models are not extensively documented in publicly available literature, the principles of such studies can be described.
In a typical preclinical ADME study employing 6-MMPR-d3, the compound would be administered to an animal model, such as a rat or mouse. Subsequent collection of biological samples (blood, urine, feces, and various tissues) at different time points would allow for the tracking of the deuterated label.
Absorption: Analysis of blood samples over time would reveal the rate and extent to which 6-MMPR-d3 is absorbed into the systemic circulation. Key pharmacokinetic parameters such as the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax) for both the parent compound (6-MMPR-d3) and its labeled metabolites could be determined.
Distribution: By analyzing the concentration of the deuterated label in various tissues and organs, researchers can map the distribution of the compound throughout the body. This helps to identify potential target organs and sites of accumulation.
Metabolism: The primary role of 6-MMPR-d3 in these studies is to trace the metabolic pathways. As the compound is metabolized, the deuterium-labeled methyl group remains attached to the purine scaffold, allowing for the identification of downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). For instance, the conversion of 6-MMPR-d3 to its active nucleotide forms or other metabolic products could be quantitatively tracked.
Excretion: Analysis of urine and feces would determine the primary routes and rates of elimination of the compound and its metabolites from the body.
The data derived from such studies are critical for constructing a comprehensive pharmacokinetic and pharmacodynamic model of the parent drug, in this case, likely a thiopurine derivative like 6-mercaptopurine.
| Parameter | Description | Information Gained from 6-MMPR-d3 Tracer Study |
| Absorption | The process by which the compound enters the bloodstream. | Rate and extent of uptake from the administration site. |
| Distribution | The reversible transfer of a compound from the blood to various tissues. | Identification of tissues with high affinity for the compound and its metabolites. |
| Metabolism | The chemical conversion of the compound within the body. | Identification and quantification of deuterated metabolites. |
| Excretion | The removal of the compound and its metabolites from the body. | Determination of major elimination pathways (renal, fecal). |
Organ-Specific Metabolic Profiling in Preclinical Systems
Building upon the general ADME profile, this compound can be employed for more detailed organ-specific metabolic profiling. This involves the quantitative analysis of the labeled compound and its metabolites in specific tissues harvested from preclinical animal models at various time points post-administration.
Similarly, examining tissues like the intestine, kidney, and spleen can reveal their roles in the metabolic cascade. This is particularly relevant for thiopurine drugs, as their metabolism can vary significantly between different cell types and tissues, influencing both therapeutic efficacy and potential toxicity.
A hypothetical study might involve administering 6-MMPR-d3 to a cohort of rats and then analyzing the levels of the parent compound and its key labeled metabolites in various organs. The results could be presented in a table similar to the one below, illustrating the differential metabolic activity across tissues.
| Organ | 6-MMPR-d3 Concentration (ng/g tissue) | Deuterated Metabolite A Concentration (ng/g tissue) | Deuterated Metabolite B Concentration (ng/g tissue) |
| Liver | Low | High | Moderate |
| Kidney | Moderate | Low | High |
| Intestine | High | Moderate | Low |
| Spleen | Low | Low | Low |
Such data would be invaluable for understanding the tissue-specific bioactivation and detoxification pathways, which are crucial for predicting both the therapeutic effects and potential organ-specific toxicities of the parent drug.
Computational and Theoretical Studies
Computational Modeling of Molecular Interactions and Dynamics with Biological Targets
Computational modeling is crucial for understanding how 6-Methylmercaptopurine (B131649) Riboside-d3 interacts with its biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict binding affinities and visualize the dynamic behavior of the molecule within the active sites of enzymes and receptors.
Research has identified that the non-deuterated parent compound, 6-Methylmercaptopurine Riboside (6-MMPR), is a potent and highly selective inhibitor of specific proteins. For instance, it shows strong inhibition of nerve growth factor-activated protein kinase N (PKN), with an apparent inhibition constant (Ki) in the nanomolar range, making it approximately 1,000-fold more potent than other purine (B94841) inhibitors of this kinase. Current time information in Edmonton, CA. In contrast, it displays minimal to no inhibitory effect on several other protein kinases, highlighting its specificity. Current time information in Edmonton, CA. Another identified target for the class of thiopurines is Phosphoribosyl Amidotransferase (PPAT).
Molecular dynamics simulations on related thiopurine compounds, such as 6-mercaptopurine (B1684380) (6-MP) with the enzyme thiopurine S-methyltransferase (TPMT), provide a template for how 6-MMPR-d3 would be studied. These simulations predict the stable binding poses of the ligand within the enzyme's active site. For example, MD simulations have shown that 6-MP is stabilized within the TPMT active site through non-bonded interactions with specific amino acid residues like Phenylalanine, Proline, and Arginine. bioinformation.netnih.gov Such models provide atomic-level insights into the interactions that govern the metabolic processing of thiopurines. nih.gov These computational approaches can be extended to 6-MMPR-d3 to understand how the deuterated methyl group might alter binding orientation, residence time, and the dynamics of the enzyme-ligand complex.
Table 1: Identified Biological Target and Inhibition Data for 6-Methylmercaptopurine Riboside
| Target Protein | Inhibition Constant (Ki) | Specificity |
| Protein Kinase N (PKN) | ~5 nM | High |
| Other Surveyed Protein Kinases | No significant inhibition | N/A |
This table is based on data for the non-deuterated compound, 6-Methylmercaptopurine Riboside. Current time information in Edmonton, CA.
Quantum Chemical Analyses of Isotopic Perturbations on Reactivity and Conformational Landscape
Quantum chemistry provides the theoretical foundation for understanding how substituting hydrogen with deuterium (B1214612) (isotopic perturbation) affects the properties of a molecule. The primary mechanism of relevance is the kinetic isotope effect (KIE), which arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond.
For 6-Methylmercaptopurine Riboside-d3, the three deuterium atoms are located on the methyl group attached to the sulfur atom. If the metabolic breakdown of this methyl group is a rate-limiting step in the molecule's biotransformation, then a significant KIE is expected. nih.gov The deuteration would slow down the rate of this specific metabolic reaction, potentially increasing the metabolic stability of the compound. nih.gov This principle has been successfully applied to other drugs to improve their pharmacokinetic profiles. nih.gov
Quantum chemical methods, such as Density Functional Theory (DFT), are used to perform these analyses. These calculations can model the molecule's electronic structure and determine its potential energy surface. By comparing the computed vibrational frequencies and zero-point energies of the C-H versus C-D bonds, researchers can theoretically predict the magnitude of the KIE for a given enzymatic reaction.
Furthermore, these analyses can reveal subtle changes in the molecule's conformational landscape. The altered vibrational modes of the deuterated methyl group could influence non-covalent interactions, potentially leading to minor shifts in the preferred three-dimensional structure (conformation) of the riboside. While often small, such conformational changes can impact how the molecule fits into an enzyme's active site, thereby influencing its biological activity. Quantum chemical studies on related heterocyclic thione compounds have demonstrated the utility of these methods in accurately predicting stable tautomeric and conformational forms. researchgate.net
Systems Biology Approaches for Metabolic Pathway Modeling and Simulation
Systems biology utilizes mathematical and computational models to understand the integrated behavior of complex biological systems, such as metabolic networks. scilifelab.se The metabolism of thiopurines is a complex process involving multiple competing enzymatic pathways, making it an ideal candidate for systems-level modeling.
Upon entering the cell, thiopurines like 6-MMPR are subject to a network of enzymes. Key pathways include:
Activation: Conversion by hypoxanthine-guanine phosphoribosyltransferase (HPRT) towards cytotoxic 6-thioguanine (B1684491) nucleotides (6-TGNs), which are the primary active metabolites. pharmgkb.org
Inactivation/Methylation: S-methylation by thiopurine S-methyltransferase (TPMT) to form methylated metabolites. pharmgkb.orgnih.gov
Catabolism: Oxidation by xanthine (B1682287) oxidase (XO). acs.org
A systems biology model of this network would be constructed as a set of differential equations describing the change in concentration of each metabolite over time. plos.orgnih.gov Such a model would integrate various data types ("multi-omics") to achieve predictive power. For example, pharmacogenomic data on an individual's TPMT gene variants, which cause significant person-to-person differences in enzyme activity, would be a critical input. nih.gov
By simulating this network, researchers can predict the metabolic fate of this compound. The model could simulate how the deuteration of the methyl group, by slowing the rate of TPMT-mediated methylation (the KIE discussed in 5.2), would shift the metabolic flux. This would likely redirect a larger proportion of the parent compound towards the HPRT-mediated activation pathway, potentially leading to higher intracellular concentrations of the active 6-TGN metabolites. These simulations can generate testable hypotheses about how isotopic labeling alters a drug's balance between efficacy and metabolism.
Table 2: Conceptual Framework for Systems Biology Modeling of 6-MMPR-d3 Metabolism
| Model Inputs | Computational Model | Model Outputs/Predictions |
| Initial concentration of 6-MMPR-d3 | Genome-scale metabolic model | Time-course concentrations of 6-MMPR-d3 |
| Kinetic parameters for enzymes (HPRT, TPMT, XO) | (incorporating differential equations) | Time-course concentrations of 6-TGNs |
| KIE value for deuterated methylation | Time-course concentrations of methylated metabolites | |
| Patient-specific data (e.g., TPMT genotype) | Overall metabolic flux through activation vs. inactivation pathways |
Emerging Research Applications and Future Directions
Innovations in Bioanalytical Spectrometry for Thiopurine Metabolomics
The accurate measurement of thiopurine metabolites is crucial for understanding their metabolic pathways and clinical effects. 6-Methylmercaptopurine (B131649) Riboside-d3, and its non-riboside counterpart 6-methylmercaptopurine-d3 (B587536) (6-MMP-d3), serve as critical internal standards in the development and validation of advanced bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). These deuterated standards are essential for correcting for variability during sample preparation and potential matrix effects, thereby ensuring the accuracy and reliability of quantification. nih.gov
Recent innovations have focused on developing high-throughput and sensitive LC-MS/MS methods for the simultaneous analysis of multiple thiopurine metabolites from minimal sample volumes, such as dried blood spots (DBS). nih.govresearchgate.net These methods offer significant advantages in terms of reduced sample volume and simplified logistics for sample collection and storage. The use of 6-Methylmercaptopurine Riboside-d3 or similar deuterated analogs as internal standards is integral to the success of these advanced analytical techniques. frontiersin.org The development of these methods allows for more precise therapeutic drug monitoring and a deeper understanding of individual variations in drug metabolism. nih.govannlabmed.org
Table 1: Innovations in Bioanalytical Spectrometry for Thiopurine Metabolites
| Innovation | Description | Role of this compound | Key Advantages |
| High-Throughput LC-MS/MS | Development of rapid and sensitive methods for quantifying multiple thiopurine metabolites in a single analytical run. | Serves as an internal standard to ensure accurate and precise quantification by correcting for analytical variability. | Faster sample analysis, improved efficiency, and comprehensive metabolic profiling. |
| Dried Blood Spot (DBS) Analysis | Utilization of minute blood samples collected on filter paper for metabolite analysis. | Enables accurate quantification from small and complex sample matrices. nih.govresearchgate.net | Minimally invasive sample collection, ease of transport and storage, and reduced cost. |
| Automated Sample Preparation | Implementation of automated systems for the extraction and processing of biological samples. | Ensures consistent recovery and minimizes human error in the handling of the internal standard and analytes. nih.gov | Increased throughput, improved reproducibility, and reduced hands-on time. |
Integration with Contemporary Omics Platforms for Systems-Level Understanding
A systems biology approach, which integrates data from various "omics" platforms, offers a holistic view of biological systems. nih.gov While direct studies integrating this compound with proteomics and transcriptomics are still emerging, the potential for such integration is vast. Metabolomic data generated using this stable isotope-labeled standard can be combined with large-scale datasets from genomics, transcriptomics, and proteomics. frontiersin.orgnih.gov
This multi-omics approach can provide a more complete picture of the effects of thiopurine drugs on cellular function. For instance, by correlating the levels of 6-methylmercaptopurine (quantified using its deuterated riboside form) with changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can identify novel pathways affected by the drug and uncover new biomarkers for drug response or toxicity. nih.gov This integrated analysis is crucial for moving beyond a single-molecule focus to a comprehensive understanding of the intricate molecular networks that govern cellular responses to therapeutic agents.
Advanced Isotopic Tracer Methodologies in Complex Biological Matrices
The use of stable isotope-labeled compounds extends beyond their role as internal standards. In advanced metabolic research, they are employed as tracers to map the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA). nih.govarxiv.org While this compound itself is primarily used for quantification, its application is central to the accuracy of MFA studies involving thiopurines.
By introducing a stable isotope-labeled precursor of the thiopurine pathway and using this compound as an internal standard for the resulting metabolites, researchers can accurately trace the metabolic fate of the drug within complex biological matrices like whole blood or specific cell types. nih.govnih.gov This allows for the precise determination of the rates of different metabolic reactions, providing a dynamic view of metabolic regulation. nih.govarxiv.org Such studies are invaluable for understanding how factors like genetic polymorphisms in enzymes such as thiopurine S-methyltransferase (TPMT) can alter drug metabolism and lead to varied clinical outcomes. mayocliniclabs.com
Potential Roles in Advanced Biotechnological Research and Probe Development
Recent research has unveiled novel biological activities of the parent compound, 6-methylmercaptopurine riboside (6-MMPR), suggesting its potential as a molecular probe in biotechnological research. One significant finding is that 6-MMPR acts as a potent and selective inhibitor of nerve growth factor (NGF)-activated protein kinase N (PKN). nih.gov This discovery positions 6-MMPR as a valuable tool for dissecting the specific roles of PKN in the complex signaling pathways initiated by NGF. Its high potency and selectivity make it a superior agent for such studies compared to other less specific kinase inhibitors. nih.gov
Furthermore, 6-MMPR has been identified as a promising antiviral candidate, demonstrating effective inhibition of Zika virus replication in both epithelial and human neuronal cell lines. nih.gov This antiviral activity, coupled with a favorable safety profile in neuronal cells, opens up new avenues for research into its mechanism of action and potential development as a therapeutic agent. nih.gov These findings underscore the expanding utility of 6-methylmercaptopurine riboside beyond its traditional association with thiopurine metabolism, highlighting its potential as a lead compound in drug discovery and as a chemical probe to explore fundamental biological processes.
常见问题
Basic: What is the biochemical role of 6-Methylmercaptopurine Riboside-d3 (6MMPR-d3) in thiopurine metabolism studies?
Answer:
6MMPR-d3 serves as a deuterated internal standard for quantifying its non-deuterated counterpart (6MMPR), a key metabolite of thiopurine drugs like 6-mercaptopurine (6-MP). It is formed via methylation of 6-MP by thiopurine S-methyltransferase (TPMT), an enzyme critical for drug inactivation. Elevated 6MMPR levels correlate with therapeutic resistance and hepatotoxicity, making its accurate measurement essential for assessing TPMT activity and optimizing dosing regimens .
Basic: How is 6MMPR-d3 utilized as an internal standard in analytical chemistry?
Answer:
6MMPR-d3 is isotopically labeled, ensuring minimal interference from matrix effects during mass spectrometry. It is spiked into biological samples (e.g., plasma, dried blood spots) to normalize analyte recovery and correct for ion suppression/enhancement. For example, in LC-MS/MS workflows, deuterated standards improve precision by matching the physicochemical properties of the target analyte, enabling reliable quantification even in complex matrices like erythrocytes .
Basic: What are the standard protocols for quantifying 6MMPR-d3 in biological samples?
Answer:
Validated LC-MS/MS methods are commonly employed. Key steps include:
- Sample Preparation : Extraction using solvents like acetonitrile-methanol (1:3) with deuterated internal standards.
- Chromatography : C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
- Detection : Multiple reaction monitoring (MRM) at m/z 167.17→126.03 for 6MMPR and analogous transitions for 6MMPR-d3.
- Validation : Parameters include linearity (26–1000 ng/mL), accuracy (±15% deviation), and stability (e.g., 6 days at room temperature in dried blood spots) .
Advanced: How can researchers address discrepancies between in vitro antiviral activity and in vivo efficacy of 6MMPR-d3?
Answer:
While 6MMPR inhibits flaviviruses (e.g., Zika, BVDV) in vitro by mimicking viral nucleotides and disrupting replication, in vivo efficacy in mouse models is limited. Researchers must consider:
- Species-Specific Metabolism : Differences in TPMT activity between humans and rodents may alter 6MMPR pharmacokinetics.
- Toxicity Thresholds : Hepatic accumulation of 6MMPR in vivo (e.g., levels >6600 pmol/8×10⁸ erythrocytes) may preclude therapeutic dosing.
- Experimental Design : Co-administration with hepatoprotective agents or prodrug formulations could mitigate toxicity while retaining antiviral effects .
Advanced: What methodological considerations are critical when validating LC-MS/MS assays for 6MMPR-d3 in dried blood spots (DBS)?
Answer:
- Matrix Effects : Evaluate ion suppression using matrix factor calculations (e.g., <100% indicates suppression).
- Carry-Over : Validate absence of analyte carry-over after high-concentration samples.
- Hematocrit Impact : Ensure consistent recovery across hematocrit levels (20–50%) to avoid biased results.
- Stability : Test autosampler stability (24 hours) and long-term storage (-20°C for 16 days).
- Clinical Correlation : Cross-validate DBS results with plasma/erythrocyte data to confirm translational relevance .
Advanced: How does TPMT enzyme activity influence the pharmacokinetic profile of 6MMPR-d3 in different patient populations?
Answer:
TPMT polymorphisms (e.g., TPMT variants *2, *3A, 3C) result in reduced enzyme activity, leading to elevated 6MMPR levels and hepatotoxicity. Researchers should:
- Genotype-Phenotype Correlation : Use phenotypic assays (e.g., 6MMPR riboside levels in RBCs) alongside genotyping.
- Dose Adjustment : For TPMT-deficient patients, reduce thiopurine doses by 50–90% to avoid toxicity.
- Population PK Modeling : Incorporate covariates like age, renal function, and co-medications (e.g., allopurinol) to predict interindividual variability .
Advanced: What experimental strategies can resolve contradictions in 6MMPR-d3’s role as a purine synthesis inhibitor versus a neuroprotective agent?
Answer:
- Pathway-Specific Assays : Use RNA sequencing to identify downstream targets (e.g., PPARγ downregulation vs. JNK/iNOS upregulation).
- Dose-Response Studies : Differentiate low-dose (neuroprotective) and high-dose (cytotoxic) effects in neuronal cell lines.
- In Vivo Models : Compare outcomes in wild-type vs. TPMT-knockout mice to isolate enzyme-mediated effects .
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